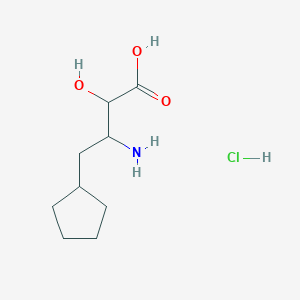

3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride

CAS No.: 2230803-09-3

Cat. No.: VC4917282

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230803-09-3 |

|---|---|

| Molecular Formula | C9H18ClNO3 |

| Molecular Weight | 223.7 |

| IUPAC Name | 3-amino-4-cyclopentyl-2-hydroxybutanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO3.ClH/c10-7(8(11)9(12)13)5-6-3-1-2-4-6;/h6-8,11H,1-5,10H2,(H,12,13);1H |

| Standard InChI Key | ZHMVSVKSIZSSAY-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)CC(C(C(=O)O)O)N.Cl |

Introduction

Structural Information

The molecular formula of 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride is . Below are the structural details:

-

Molecular Formula:

-

SMILES: C1CCC(C1)CC(C(C(=O)O)O)N

-

InChI: InChI=1S/C9H17NO3/c10-7(8(11)9(12)13)5-6-3-1-2-4-6/h6-8,11H,1-5,10H2,(H,12,13)

-

InChIKey: MVPCVSWLCKMXFN-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride can be achieved through various chemical processes involving amino acids and cyclopentyl groups. Key steps in the synthesis include:

-

Use of solvents such as N,N-dimethylformamide.

-

Controlled temperature reactions to optimize yields and purity.

The compound's chirality is significant for its biological activity, emphasizing the importance of precise synthetic methods.

Predicted Collision Cross Section

The predicted collision cross section (CCS) values for various adducts of this compound are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 188.12813 | 143.9 |

| [M+Na]+ | 210.11007 | 148.7 |

| [M+NH4]+ | 205.15467 | 149.7 |

| [M+K]+ | 226.08401 | 148.4 |

| [M-H]- | 186.11357 | 142.4 |

| [M+Na-2H]- | 208.09552 | 144.2 |

| [M]+ | 187.12030 | 143.4 |

| [M]- | 187.12140 | 143.4 |

Pharmacological Potential

Research indicates that compounds like 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride may serve as intermediates in the synthesis of pharmaceuticals aimed at neurological conditions due to their structural properties and biological activity . The presence of a hydroxyl group enhances its solubility and reactivity, making it a valuable candidate for drug formulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume